Phenyltoloxamine citrate
Description
Historical Context of Phenyltoloxamine (B1222754) Citrate (B86180) Research
The initial wave of research into phenyltoloxamine citrate dates back to the 1950s, a period marked by the discovery and development of numerous first-generation antihistamines. drugbank.com A notable study from 1955 detailed the early pharmacological profile of phenyltoloxamine, then referred to as N,N-dimethyl-2-(α-phenyl-o-toloxy)-ethylamine (Bristamin). This research established it as a potent antagonist to many of the pharmacological actions of histamine (B1213489), with favorable comparisons to contemporaneous antihistamines like tripelennamine (B1683666) and diphenhydramine. researchgate.net
Early in-vitro and in-vivo studies in animal models (guinea pigs and dogs) confirmed its antihistaminic properties. researchgate.net Furthermore, these initial investigations also identified other intrinsic properties of the compound, including antispasmodic and local anesthetic effects. researchgate.net The following table summarizes the comparative acute toxicity of phenyltoloxamine salts and other first-generation antihistamines from this early research period.
Table 1: Comparative Acute Toxicity (LD50) of Early Antihistamines in Mice
| Compound | LD50 (mg/Kg) (Intraperitoneal) |
|---|---|
| Phenyltoloxamine Hydrochloride | 163 |
| Phenyltoloxamine Dihydrogen Citrate | 246 |
| Diphenhydramine | 114 |
| Tripelennamine | 79 |
Data sourced from a 1955 pharmacological study. researchgate.net
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved from viewing it solely as a primary antihistamine to recognizing its significant potential as an adjuvant analgesic. This shift is highlighted by a key double-blind, placebo-controlled study published in 1989, which investigated the analgesic augmentation effect of phenyltoloxamine when combined with acetaminophen (B1664979). researchgate.net
The study demonstrated that the combination of 650 mg of acetaminophen with 60 mg of this compound resulted in significantly superior analgesic effects compared to acetaminophen alone in patients with post-episiotomy pain. researchgate.net This research provided robust clinical evidence for the synergistic relationship between the two compounds and solidified the role of phenyltoloxamine as an effective analgesic potentiator. researchgate.net The ability of first-generation antihistamines like phenyltoloxamine to cross the blood-brain barrier and induce tranquilizing effects at central nervous system histamine receptors is thought to contribute to this potentiation. drugbank.com
Properties
IUPAC Name |
2-(2-benzylphenoxy)-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11H,12-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHCCDMBJTROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047790 | |
| Record name | Phenyltoloxamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176-08-5 | |
| Record name | Phenyltoloxamine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltoloxamine citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyltoloxamine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltoloxamine dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTOLOXAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UE48MJH8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Investigations of Phenyltoloxamine Citrate
Elucidation of Phenyltoloxamine (B1222754) Citrate's Receptor Interactions
Histamine (B1213489) H1 Receptor Antagonism Mechanisms
Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. drugbank.comnih.gov Its principal mechanism of action involves competitive antagonism at the histamine H1 receptor. ontosight.aiprobes-drugs.org By binding to this receptor, phenyltoloxamine blocks the action of endogenous histamine, thereby mitigating the allergic and inflammatory responses that histamine mediates, such as itching and sneezing. nih.govontosight.ai Some evidence suggests it may act as an inverse agonist at the H1 receptor. drugbank.com
Further investigation into its anti-inflammatory effects suggests that phenyltoloxamine may modulate immune responses through additional pathways. probes-drugs.org One proposed mechanism involves the reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. probes-drugs.org This action, mediated through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, can lead to a decrease in antigen presentation and the expression of pro-inflammatory cytokines and cell adhesion molecules. probes-drugs.org Additionally, it has been suggested that first-generation antihistamines like phenyltoloxamine may lower intracellular calcium ion concentrations, which increases the stability of mast cells and reduces further histamine release. probes-drugs.orgpharmaoffer.com
Investigations into Sigma-1 Receptor Binding Affinity
Beyond its well-documented effects on histamine receptors, phenyltoloxamine has been shown to possess a potent binding affinity for the Sigma-1 (σ1) receptor, a unique chaperone protein located at the endoplasmic reticulum. medchemexpress.comchemsrc.com This interaction is characterized by a significant affinity, as demonstrated by its inhibitor constant (Ki). The Ki value represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand.
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| Phenyltoloxamine | Sigma-1 (S1R) | 160 nM chemsrc.commedchemexpress.com |
This affinity for the Sigma-1 receptor suggests that some of phenyltoloxamine's pharmacological effects may be mediated through this pathway, which is involved in modulating various cellular functions, including ion channel activity and intracellular signaling.
Potential Off-Target Receptor Affinities and Implications
Pharmacological profiling studies using computational, ligand-based approaches have been employed to identify potential off-target interactions for various drugs. researchgate.net In a large-scale screening of 2,944 drugs, phenyltoloxamine was identified as a compound with a potential for off-target residual affinity for nuclear receptors. researchgate.net This in silico analysis generated an alert, suggesting a probability of affinity below 10 microM for certain nuclear receptors. researchgate.net While this finding is based on computational modeling and requires experimental validation, it points toward a broader interaction profile for phenyltoloxamine than previously understood. The implications of such an interaction would be complex, as nuclear receptors are involved in regulating gene expression and a wide range of physiological processes.
Modulatory Effects on Neurotransmission Systems
The ability of Phenyltoloxamine citrate (B86180) to cross the blood-brain barrier allows it to directly influence central nervous system (CNS) processes, primarily through its interaction with neurotransmitter receptors.
Central Nervous System Histamine Receptor Interference
As a first-generation H1 antihistamine, phenyltoloxamine has a notable propensity for crossing the blood-brain barrier. drugbank.comnih.govechemi.com Once in the CNS, it acts on H1 histamine receptors, interfering with the normal neurotransmission of histamine, which functions as a wakefulness-promoting neurotransmitter. drugbank.compharmaoffer.com This antagonism of central H1 receptors is the primary reason for the characteristic sedative effects associated with phenyltoloxamine and other first-generation antihistamines, such as drowsiness, sedation, and fatigue. nih.govpharmaoffer.comechemi.com This central activity is a key differentiator from second-generation antihistamines, which are designed to be more selective for peripheral H1 receptors and to have limited CNS penetration. drugbank.comprobes-drugs.org
Impact on NMDA Receptor Activity and Pain Signaling Pathways
The analgesic-potentiating effects of phenyltoloxamine may be explained, in part, by its interaction with the Sigma-1 receptor and the subsequent modulation of the N-methyl-D-aspartate (NMDA) receptor system. nih.govacs.org The Sigma-1 receptor is known to physically interact with the NR1 subunit of the NMDA receptor, a key player in central sensitization and the transmission of pain signals in the spinal cord. acs.orgnih.gov
Research on Sigma-1 receptor antagonists has shown that blocking this receptor can inhibit the S1R-NR1 interaction. acs.org This, in turn, results in the attenuation of NMDA receptor activity and a reduction in NMDA receptor-mediated pain signaling and amplification. acs.org Therefore, phenyltoloxamine's potent binding to the Sigma-1 receptor provides a plausible mechanism for its influence on pain signaling pathways by modulating glutamatergic neurotransmission through the NMDA receptor system. This interaction is particularly relevant in the context of neuropathic pain, where increased NMDA receptor activity is a contributing factor. nih.gov
Interactions with Serotonergic Inhibitory Pathways
While the primary mechanism of action for phenyltoloxamine is the blockade of histamine H1 receptors, its role in combination therapies, particularly with acetaminophen (B1664979), suggests potential indirect interactions with other neurotransmitter systems. aap.org The analgesic effect of acetaminophen is believed to be partly mediated through the activation of descending serotonergic inhibitory pathways in the central nervous system (CNS). aap.org Although direct modulation of serotonergic pathways by phenyltoloxamine is not extensively documented, its CNS-penetrating nature and sedative effects could complement the central analgesic mechanisms of drugs like acetaminophen. drugbank.comnih.gov Further research is needed to fully elucidate any direct interactions between phenyltoloxamine and serotonergic systems.
Phenyltoloxamine Citrate as an Adjuvant in Analgesia and Antitussive Therapies
This compound is frequently incorporated into combination drug formulations to enhance the therapeutic effects of analgesics and antitussives. drugbank.comwikipedia.org
Clinical studies have demonstrated that phenyltoloxamine can significantly augment the analgesic effects of other medications. drugbank.comdrugbank.com When combined with acetaminophen, phenyltoloxamine has been shown to provide superior pain relief compared to acetaminophen alone. nih.gov For instance, a double-blind, placebo-controlled study involving patients with post-episiotomy pain found that the combination of 650 mg of acetaminophen and 60 mg of this compound was significantly more effective than 650 mg of acetaminophen alone across various pain assessment measures. nih.gov Phenyltoloxamine also potentiates the effects of opioid analgesics such as codeine and its derivatives. drugbank.comnih.gov
Below is a summary of a study evaluating the analgesic augmentation of acetaminophen by phenyltoloxamine:
Analgesic Efficacy of Acetaminophen with and without Phenyltoloxamine| Treatment Group | Key Finding | Source |
|---|---|---|
| Acetaminophen (650 mg) + this compound (60 mg) | Significantly superior to acetaminophen alone and placebo for all analgesic measures. | nih.gov |
| Acetaminophen (650 mg) alone | Significantly superior to placebo. | nih.gov |
| Placebo | Least effective in providing analgesia. | nih.gov |
Phenyltoloxamine is also utilized to enhance the efficacy of antitussive (cough-suppressing) agents like hydrocodone. wikipedia.orgdrugbank.com Its inclusion in cough preparations is intended to provide a synergistic effect, although the precise mechanisms of this potentiation require further investigation. google.commanchester.ac.uk The sedative properties of phenyltoloxamine may contribute to its effectiveness in cough remedies, particularly in cases where coughing disrupts sleep. patsnap.com
The primary proposed mechanism for phenyltoloxamine's adjuvant activity is its tranquilizing and sedative effects. drugbank.comdrugbank.com As a first-generation antihistamine, phenyltoloxamine readily crosses the blood-brain barrier and acts on H1 receptors in the CNS. nih.govpharmaoffer.com This action can lead to drowsiness, sedation, and a reduction in anxiety, which may alter the perception of pain and discomfort, thereby enhancing the effects of analgesics and antitussives. drugbank.compharmaoffer.com For patients experiencing pain or a persistent cough, the sedative qualities of phenyltoloxamine may provide additional relief by promoting rest. drugbank.com
Antihistaminic Properties and Allergic Response Modulation
The primary pharmacological action of phenyltoloxamine is as a histamine H1 receptor antagonist. drugbank.comnih.gov By blocking H1 receptors, it competitively inhibits the actions of histamine, a key mediator in allergic reactions. patsnap.compharmaoffer.com This action helps to alleviate the symptoms of allergies, such as sneezing, runny nose, itching, and watery eyes. patsnap.com
The modulation of the allergic response by phenyltoloxamine involves several mechanisms:
H1 Receptor Blockade: Prevents histamine from binding to its receptors on target cells, thereby reducing the inflammatory response. pharmaoffer.comncats.io
Decreased Capillary Permeability: By inhibiting the effects of histamine, phenyltoloxamine helps to reduce the swelling and edema associated with allergic reactions. ncats.io
Mast Cell Stabilization: By lowering intracellular calcium ion concentration, it can increase the stability of mast cells, which reduces the further release of histamine and other inflammatory mediators. pharmaoffer.comprobes-drugs.org
NF-κB Pathway Inhibition: Phenyltoloxamine may reduce the activity of the NF-κB immune response transcription factor, leading to decreased expression of pro-inflammatory cytokines and cell adhesion molecules. probes-drugs.org
These antihistaminic properties make this compound a useful agent for the symptomatic management of upper respiratory allergies. researchgate.net
Attenuation of Inflammatory Processes mediated by Histamine
This compound mitigates inflammatory processes primarily by blocking H1 histamine receptors. drugbank.compharmacompass.com This action is particularly effective in the capillaries surrounding mucous tissues and the sensory nerves of the nasal passages. nih.gov By preventing histamine from binding to these receptors, phenyltoloxamine helps to alleviate symptoms associated with allergic rhinitis, allergic conjunctivitis, and urticaria. drugbank.compharmaoffer.com
The anti-inflammatory effects of phenyltoloxamine are also linked to its influence on various signaling pathways. It has been shown to reduce the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor in the immune response. drugbank.comprobes-drugs.org This reduction occurs via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, leading to decreased antigen presentation and the expression of pro-inflammatory cytokines. drugbank.comprobes-drugs.org Furthermore, by inhibiting phospholipase A2, phenyltoloxamine hinders the production of endothelium-derived relaxing factor (nitric oxide), which in turn decreases cyclic GMP levels and inhibits smooth muscle constriction and capillary permeability. pharmacompass.comncats.io
Some research also suggests that phenyltoloxamine may mediate the release of bradykinin (B550075) and prostaglandin, two other agents involved in inflammatory pain. drugs.com
Inhibition of Allergen-Induced Cutaneous and Mucosal Reactions
Studies have demonstrated the efficacy of this compound in suppressing allergic reactions on the skin and mucous membranes. researchgate.netresearchgate.net A dose-and-time-related effect of oral this compound has been observed against wheal-and-erythema skin reactions induced by allergens in adults with allergic rhinitis and seasonal pollinosis. researchgate.net This inhibitory action on cutaneous and mucosal allergies is a direct result of its antihistaminic properties, blocking the effects of histamine released during an allergic response. patsnap.com
The mechanism involves preventing histamine from binding to H1 receptors in the blood vessels and respiratory tract, thereby reducing the typical symptoms of an allergic reaction such as itching, swelling, and increased vascular permeability. patsnap.commedicinenet.com This makes phenyltoloxamine effective in providing relief from symptoms like runny nose, sneezing, and watery eyes. patsnap.com
Effects on Mast Cell Stability and Histamine Release
This compound contributes to the stability of mast cells, which play a crucial role in the allergic response by releasing histamine and other inflammatory mediators. The compound is thought to increase mast cell stability by lowering the concentration of calcium ions. drugbank.compharmaoffer.comnih.gov This reduction in intracellular calcium helps to prevent the degranulation of mast cells, thereby reducing the further release of histamine. drugbank.compharmaoffer.comnih.gov
This stabilizing effect on mast cells complements its primary action as a histamine receptor antagonist, providing a dual mechanism for controlling allergic symptoms.
Pharmacological Properties of this compound
| Property | Mechanism of Action | Supporting Evidence |
| Attenuation of Histamine-Mediated Inflammation | Blocks H1 histamine receptors; Reduces NF-kB activity; Inhibits phospholipase A2. drugbank.comnih.govpharmacompass.comprobes-drugs.org | Effective in alleviating symptoms of allergic rhinitis, conjunctivitis, and urticaria. drugbank.compharmaoffer.com |
| Inhibition of Allergen-Induced Reactions | Prevents histamine from binding to H1 receptors in skin and mucous membranes. researchgate.netpatsnap.commedicinenet.com | Demonstrated dose-and-time-related effect against allergen-induced skin reactions. researchgate.net |
| Mast Cell Stabilization | Lowers intracellular calcium ion concentration, preventing mast cell degranulation. drugbank.compharmaoffer.comnih.gov | Reduces further release of histamine from mast cells. drugbank.compharmaoffer.comnih.gov |
| Antispasmodic Properties | The specific mechanism has not been fully elucidated. drugbank.compharmaoffer.comnih.gov | Possesses some antispasmodic capabilities. researchgate.netresearchgate.net |
| Local Anesthetic Properties | The specific mechanism has not been formally identified. drugbank.compharmaoffer.comnih.gov | Exhibits distinct local anesthetic effects in animal studies. researchgate.netresearchgate.net |
Exploration of Antispasmodic Properties
In addition to its well-documented antihistaminic effects, some studies have suggested that phenyltoloxamine possesses intrinsic antispasmodic properties. researchgate.netresearchgate.net However, the specific mechanisms underlying this action have not been fully elucidated or formally established. drugbank.compharmaoffer.comnih.gov Further research is required to understand how phenyltoloxamine exerts this potential effect.
Local Anesthetic Properties Investigations
Research has also indicated that phenyltoloxamine has distinct local anesthetic properties. researchgate.netresearchgate.net Studies conducted on rabbits and guinea pigs have demonstrated these effects. researchgate.net As with its antispasmodic properties, the precise mechanism of action for its local anesthetic effects has not been formalized, and more investigation is needed to clarify this aspect of its pharmacological profile. drugbank.compharmaoffer.comnih.gov
Pharmacokinetic and Pharmacodynamic Research on Phenyltoloxamine Citrate
Pharmacodynamic Profiling of Phenyltoloxamine (B1222754) Citrate (B86180)
Phenyltoloxamine is an H1 receptor blocking agent belonging to the ethanolamine (B43304) class of antihistaminergic drugs. drugbank.compharmaoffer.com Its primary mechanism of action involves interfering with the agonist activity of histamine (B1213489) at H1 receptors. pharmaoffer.comnih.gov This action helps to attenuate inflammatory processes, making it useful for conditions like allergic rhinitis. nih.gov As a first-generation antihistamine, it is known to have a propensity for crossing the blood-brain barrier, where its action on central H1 receptors can interfere with neurotransmission, leading to effects such as sedation and drowsiness. drugbank.compharmaoffer.comnih.gov
Dose- and Time-Related Effects on Pharmacological Responses
Specific research into the dose- and time-related analgesic effects of phenyltoloxamine when used alone has been conducted. In a study involving patients with postoperative oral surgery pain, a single oral dose of 60 mg of phenyltoloxamine was administered, and patients rated their pain and relief hourly for six hours. nih.gov In this specific context of postoperative dental pain, the phenyltoloxamine effect was not found to be significant for any measure of analgesia. nih.gov This contrasts with other studies in patients with headache and musculoskeletal pain where it has been observed to have an effect. nih.gov
The sedative effects of phenyltoloxamine citrate are known to be additive to the central nervous system (CNS) depressant effects of other substances like alcohol, hypnotics, and tranquilizers. nih.gov
Table 1: Research Findings on Pharmacological Response
| Study Parameter | Details | Finding |
|---|---|---|
| Population | 148 outpatients with postoperative oral surgery pain. nih.gov | - |
| Design | Double-blind, single-dose, placebo-controlled factorial study. nih.gov | - |
| Dose Administered | 60 mg Phenyltoloxamine. nih.gov | The analgesic effect of phenyltoloxamine alone was not statistically significant in this patient group. nih.gov |
| Time Frame | Hourly ratings for 6 hours post-medication. nih.gov | - |
Relationships between Receptor Occupancy and Clinical Effects
Phenyltoloxamine functions as a first-generation H1 antihistamine. pharmaoffer.com A primary characteristic of this class of drugs is the ability to cross the blood-brain barrier and act on H1 histamine receptors within the central nervous system. drugbank.comnih.gov This interaction with central receptors is responsible for the commonly observed clinical effects of drowsiness and sedation. drugbank.comnih.gov The tranquilizing characteristics resulting from this CNS receptor occupancy may contribute to its apparent adjunctive analgesic actions when used in combination with other drugs. drugbank.comnih.gov
Pharmacokinetic Characterization of this compound
Absorption Dynamics
Readily accessible data regarding the absorption dynamics of phenyltoloxamine following oral administration is not available. drugbank.comnih.gov For context, acetaminophen (B1664979), a drug with which phenyltoloxamine is frequently combined, is known to be rapidly absorbed from the gastrointestinal tract. nih.gov However, the absorption characteristics of co-formulated drugs are not necessarily predictive of phenyltoloxamine's own absorption profile. The process of drug absorption is critical as it, along with distribution, metabolism, and elimination (ADME), determines the onset and intensity of a drug's effect. mhmedical.com
Metabolic Pathways and Enzyme Inhibition (e.g., CYP2D6)
The specific metabolic pathways for phenyltoloxamine are not well-documented in available literature. drugbank.comnih.gov However, it is identified as a substrate for Cytochrome P450 2D6 (CYP2D6). drugbank.com The CYP2D6 enzyme is crucial for the metabolism and elimination of approximately 20-25% of all clinically used drugs. nih.govpatsnap.com
CYP2D6 is a highly polymorphic enzyme, meaning that genetic variations can lead to phenotypes of poor, intermediate, normal, or ultra-rapid metabolizers within the population. nih.govbpac.org.nz A drug's efficacy and safety can be significantly impacted by an individual's CYP2D6 metabolizer status. Furthermore, the activity of CYP2D6 can be inhibited by other co-administered drugs, a phenomenon known as phenoconversion, which can make a genotypic normal metabolizer behave like a phenotypic poor metabolizer. nih.gov As a substrate of CYP2D6, the metabolism of phenyltoloxamine could potentially be affected by these genetic variations and by drug-drug interactions with CYP2D6 inhibitors. wikipedia.org
Table 2: Summary of this compound Pharmacokinetics
| Parameter | Finding | Citation |
|---|---|---|
| Absorption | Specific data on absorption dynamics not readily available. | drugbank.comnih.gov |
| Distribution | Readily crosses the blood-brain barrier. Specific volume of distribution data not available. | drugbank.comnih.gov |
| Metabolism | Identified as a substrate of the CYP2D6 enzyme. Detailed metabolic pathways are not well-investigated. | drugbank.comnih.govdrugbank.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Acetaminophen |
| This compound |
Elimination Kinetics
Protein Binding Studies
Similarly, specific data from protein binding studies for this compound are not widely accessible. drugbank.comnih.govdrugbank.com While it is a common characteristic of drugs to bind to plasma proteins, the extent and affinity of phenyltoloxamine's binding to proteins like human serum albumin have not been quantitatively detailed in available research. drugbank.comdrugbank.com The lack of this information is part of a broader gap in the complete pharmacokinetic profiling of several early antihistaminic agents. nih.govdrugbank.com
Pharmacokinetic/Pharmacodynamic Modeling and Simulation
Comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation studies for this compound are not described in the available scientific literature. Such studies are crucial for understanding the relationship between drug concentration and its pharmacological effect, which would be particularly insightful for its role as an adjuvant. However, due to the limited availability of foundational pharmacokinetic data, sophisticated modeling and simulation work has not been published.
The primary therapeutic application of phenyltoloxamine is as an adjuvant to enhance the analgesic effects of other medications, such as acetaminophen and codeine. drugbank.comdrugbank.com The mechanism behind this potentiation is thought to be linked to its nature as a first-generation H1 antihistamine, which allows it to cross the blood-brain barrier and exert effects on the central nervous system, including sedation. drugbank.compharmaoffer.comdrugbank.com
Clinical studies have explored the analgesic adjuvant effects of phenyltoloxamine. Some research indicates that certain antihistamines, including phenyltoloxamine, have shown adjuvant effects when combined with analgesics like acetaminophen and aspirin. researchgate.netnih.gov However, the exact mechanism of this synergistic action remains speculative. nih.gov One study on postoperative oral surgery pain did not find a significant analgesic effect for phenyltoloxamine alone and noted that the combination with acetaminophen was not statistically superior to acetaminophen alone in that specific context. nih.gov The results from studies on phenyltoloxamine's effectiveness as a standalone analgesic have been described as equivocal. researchgate.netnih.gov
Toxicological Assessments and Safety Research of Phenyltoloxamine Citrate
Acute and Subchronic Toxicity Studies in Animal Models
Pre-clinical toxicity studies are crucial for predicting potential harm in humans. nih.gov Research on phenyltoloxamine (B1222754) has included acute and subchronic toxicity assessments in various animal models to determine its safety profile.
One study highlighted the lethal dose 50 (LD50) of phenyltoloxamine hydrochloride in mice, which was found to be 163 mg/kg following intraperitoneal injections. researchgate.net In the same study, the LD50 for phenyltoloxamine dihydrogen citrate (B86180) was 246 mg/kg. researchgate.net Furthermore, chronic toxicity studies in dogs showed that they could tolerate daily doses of 20 and 40 mg/kg of phenyltoloxamine dihydrogen citrate for a year without adverse effects or evidence of blood-related problems. researchgate.net
| Animal Model | Phenyltoloxamine Salt | Route of Administration | LD50 | Chronic Toxicity Findings |
| Mice | Hydrochloride | Intraperitoneal | 163 mg/kg | Not Reported |
| Mice | Dihydrogen Citrate | Intraperitoneal | 246 mg/kg | Not Reported |
| Dogs | Dihydrogen Citrate | Oral | Not Reported | Tolerated 20 and 40 mg/kg daily for one year with no untoward effects or blood dyscrasia. |
Investigations of Organ-Specific Toxicity (e.g., Hepatotoxicity)
Investigations into the organ-specific toxicity of phenyltoloxamine, particularly hepatotoxicity, have been conducted. Despite being a first-generation antihistamine, phenyltoloxamine has not been associated with significant liver test abnormalities or clinically apparent liver injury. echemi.comnih.gov The reason for its relative safety in this regard may be attributed to its short half-life and the typically limited duration of its use. nih.gov
However, it is important to note that phenyltoloxamine is often available in combination products, frequently with acetaminophen (B1664979). nih.gov Acetaminophen itself carries a risk of severe liver damage, especially with high doses or prolonged use. medicinenet.comaap.org An overdose of acetaminophen can lead to acute liver failure, which may necessitate a liver transplant or result in death. aap.orgdrugs.com Initial signs of an acetaminophen overdose include loss of appetite, nausea, vomiting, stomach pain, sweating, and confusion or weakness. drugs.com Later symptoms can progress to upper stomach pain, dark urine, and jaundice. drugs.com
Assessment of Central Nervous System Adverse Effects
As a first-generation antihistamine, phenyltoloxamine can cross the blood-brain barrier, leading to various central nervous system (CNS) effects. nih.govdrugbank.com
Sedation and Somnolence
The most frequently reported CNS adverse effects of phenyltoloxamine are drowsiness, sedation, and somnolence. drugbank.compatsnap.com These effects stem from its action on H1 histamine (B1213489) receptors in the brain, which interferes with neurotransmission. nih.govdrugbank.com This sedative property can impair the ability to perform tasks that require mental alertness, such as driving or operating machinery. patsnap.com Overdose can lead to extreme drowsiness, lethargy, and even coma in adults. echemi.commedicinenet.com
Cognitive Impairment and Confusion
Phenyltoloxamine has been associated with cognitive impairment and confusion. echemi.com These effects are linked to its anticholinergic properties. nih.gov Acute cognitive impairment, particularly affecting learning and memory, can occur shortly after taking the medication. nih.gov In cases of overdose, confusion and delirium are prominent symptoms. echemi.commedicinenet.com
Paradoxical Excitation in Pediatric Populations
In contrast to the sedative effects typically seen in adults, phenyltoloxamine can cause paradoxical excitation in children. echemi.commedicinenet.com This reaction is characterized by irritability, hyperactivity, insomnia, and in severe cases, hallucinations and seizures. echemi.commedicinenet.com This hyperexcitability may also be observed in older children. drugs.com
Anticholinergic Effects and Associated Risks in Specific Populations
Phenyltoloxamine exhibits potent anticholinergic properties, which can lead to a range of side effects. aap.org These include dry mouth, blurred vision, constipation, and urinary retention. nih.govpatsnap.compatsnap.com
The risks associated with these anticholinergic effects are particularly pronounced in certain populations. In older adults (65 years and older), there is an increased risk of confusion, dry mouth, constipation, and other toxic anticholinergic effects due to reduced clearance of the drug with advanced age. aap.orgpimsplus.org The Beers Criteria recommend avoiding first-generation antihistamines like phenyltoloxamine in this age group. aap.orgbsgdtphcm.vn Patients with conditions such as dementia, cognitive impairment, delirium, glaucoma, and benign prostatic hyperplasia are also at a higher risk of adverse effects. pimsplus.orgnih.gov The anticholinergic properties can worsen these pre-existing conditions. pimsplus.orgnih.gov
Hypersensitivity Reactions and Allergic Responses to Phenyltoloxamine Citrate
Hypersensitivity reactions to this compound, while considered rare, can manifest in various ways. As an antihistamine, its primary function is to block the effects of histamine, a key mediator of allergic responses. drugbank.com However, the compound itself can trigger allergic reactions in susceptible individuals.
Signs of a severe allergic reaction to this compound may include:
Hives (urticaria) drugs.comdrugs.com
Itching (pruritus) patsnap.comnih.gov
Swelling, particularly of the face, lips, tongue, or throat drugs.comdrugs.comallinahealth.org
Difficulty breathing drugs.comdrugs.comallinahealth.org
Severe dizziness patsnap.com
These reactions necessitate immediate medical attention. patsnap.com The presence of a rash is also a documented allergic response. nih.gov Products containing this compound are contraindicated for individuals with a known hypersensitivity to either this compound or other components in the formulation, such as acetaminophen. nih.gov
Table 1: Manifestations of Hypersensitivity Reactions to this compound
| Symptom | Description |
| Hives (Urticaria) | Raised, itchy welts on the skin. drugs.comdrugs.com |
| Pruritus | Generalized or localized itching of the skin. patsnap.comnih.gov |
| Angioedema | Swelling of the deeper layers of the skin, often affecting the face, lips, tongue, or throat. drugs.comdrugs.comallinahealth.org |
| Respiratory Distress | Difficulty breathing, which may be accompanied by wheezing or tightness in the chest. drugs.comdrugs.comallinahealth.org |
| Severe Dizziness | A significant feeling of lightheadedness or loss of balance. patsnap.com |
| Rash | The appearance of skin lesions or eruptions. nih.gov |
Potential for Drug-Induced Skin Reactions
This compound has been associated with dermatological reactions. These can range from mild skin rashes and pruritus to more severe, though rare, conditions. nih.gov
When phenyltoloxamine is combined with acetaminophen, there is a noted risk of severe skin reactions. drugs.comdrugs.com These reactions can be serious and potentially fatal, and include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). mskcc.orgaap.org Symptoms that may indicate a severe skin reaction include: drugs.comdrugs.commskcc.org
Skin redness drugs.comdrugs.com
A rash that spreads and causes blistering and peeling drugs.comdrugs.com
Red, swollen, blistered, or peeling skin (with or without fever) mskcc.org
Red or irritated eyes mskcc.org
Sores in the mouth, throat, nose, or eyes mskcc.org
It is crucial for individuals who experience such reactions to discontinue the medication and seek immediate medical help. drugs.comdrugs.com
Table 2: Drug-Induced Skin Reactions Associated with Phenyltoloxamine-Containing Products
| Reaction | Clinical Presentation |
| Skin Rash | Eruption of skin lesions. nih.gov |
| Pruritus | Itching of the skin. nih.gov |
| Stevens-Johnson Syndrome (SJS) | A rare, serious disorder of the skin and mucous membranes, characterized by flu-like symptoms followed by a painful red or purplish rash that spreads and blisters. mskcc.orgaap.org |
| Toxic Epidermal Necrolysis (TEN) | A more severe form of SJS, with widespread blistering and peeling of the top layer of skin. mskcc.orgaap.org |
Reproductive and Developmental Toxicology Studies
The available information regarding reproductive and developmental toxicology studies specifically for this compound is limited. The U.S. Food and Drug Administration (FDA) has categorized this compound under Pregnancy Category C. nih.gov This designation indicates that there are no adequate and well-controlled studies in pregnant women. nih.gov Therefore, it is recommended that this compound be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. nih.gov
The National Toxicology Program (NTP) has conducted various studies on chemicals, including developmental and reproductive toxicology assessments. nih.govnih.gov However, specific, readily available reports on this compound from the NTP were not identified in the search results.
Chronic toxicity studies have been conducted in animals. For instance, one study noted that dogs tolerated daily doses of phenyltoloxamine dihydrogen citrate for one year without untoward effects. researchgate.net However, these studies did not specifically focus on reproductive or developmental outcomes.
Genotoxicity and Carcinogenicity Assessments
There is a lack of comprehensive data from studies conducted to determine the genotoxic or carcinogenic potential of this compound. nih.gov The International Agency for Research on Cancer (IARC) has not classified phenyltoloxamine dihydrogen citrate as a carcinogen. canbipharm.com
The available documentation explicitly states that no adequate studies have been performed in animals to evaluate whether this compound has a potential for carcinogenesis, mutagenesis, or impairment of fertility. nih.gov This indicates a significant data gap in the toxicological profile of this compound.
Table 3: Summary of Genotoxicity and Carcinogenicity Data for this compound
| Assessment | Findings |
| Genotoxicity (Mutagenesis) | No adequate studies have been conducted to determine the mutagenic potential. nih.gov |
| Carcinogenicity | No adequate studies have been conducted to determine the carcinogenic potential. nih.gov Not classified as a carcinogen by IARC. canbipharm.com |
| Impairment of Fertility | No adequate studies have been conducted to determine the potential for impairment of fertility. nih.gov |
Drug Interactions and Polypharmacy Considerations with Phenyltoloxamine Citrate
Interactions with Central Nervous System Depressants
As a central nervous system (CNS) depressant, phenyltoloxamine (B1222754) citrate (B86180) exhibits additive effects when co-administered with other substances that suppress the CNS. nih.govnih.gov This interaction can potentiate effects such as drowsiness and sedation, and may impair cognitive and motor skills. drugbank.comdrugs.com The sedative effects of phenyltoloxamine are additive to the CNS depressant effects of alcohol, hypnotics, sedatives, and tranquilizers. nih.govdrugs.com Patients should be advised to avoid alcoholic beverages while taking products containing phenyltoloxamine and be cautioned about the increased drowsiness effect. nih.govdrugs.com This impairment of judgment, thinking, and psychomotor skills requires counseling for ambulatory patients to avoid hazardous activities that demand complete mental alertness and motor coordination. drugs.com
Table 1: Interactions with CNS Depressants
| Interacting Drug Class | Examples | Potential Effect | Citation |
|---|---|---|---|
| Alcohol | Ethanol-containing beverages | Increased drowsiness, impairment of judgment and psychomotor skills | nih.gov, drugs.com |
| Hypnotics/Sedatives | Zolpidem, Eszopiclone, Barbiturates (e.g., Amobarbital, Butabarbital) | Additive CNS depression, increased sedation | nih.gov, nih.gov, drugs.com |
| Tranquilizers/Anxiolytics | Benzodiazepines (e.g., Alprazolam) | Enhanced sedative effects | nih.gov, drugs.com, drugs.com |
| Opioid Analgesics | Hydrocodone, Codeine | Potentiated CNS and respiratory depression | bsgdtphcm.vn |
Interactions with Analgesics and Antitussives
Phenyltoloxamine is frequently included in combination drug products as an adjuvant to enhance the efficacy of analgesics and antitussives. nih.govwikipedia.org It has been shown to augment the analgesic effect of acetaminophen (B1664979) and potentiate the effects of opioids like codeine and its derivatives. drugbank.comnih.govdrugbank.com The mechanism for this potentiation is not fully elucidated but is thought to be related to its sedative and tranquilizing properties, which may alter the perception of pain. drugbank.comnih.gov
It is a component of various formulations alongside analgesics such as acetaminophen, aspirin, and other salicylates for conditions like backache and muscle strain. wikipedia.org It is also used with antitussives like codeine and dextromethorphan, where its own antitussive and drying actions are considered beneficial. wikipedia.org
Table 2: Phenyltoloxamine Interactions with Analgesics and Antitussives
| Combined Drug | Type | Nature of Interaction | Citation |
|---|---|---|---|
| Acetaminophen | Analgesic/Antipyretic | Acts as an adjuvant analgesic, augmenting the pain-relieving effect. | drugbank.com, drugbank.com, nih.gov |
| Codeine | Opioid Analgesic/Antitussive | Potentiates the analgesic and antitussive effects. | drugbank.com, drugbank.com, nih.gov |
| Hydrocodone | Opioid Analgesic/Antitussive | Potentiates the antitussive effects; combination produces generalized CNS depression. | bsgdtphcm.vn, wikipedia.org |
Impact on Drug Metabolizing Enzymes
There is a notable lack of readily accessible data regarding the specific impact of phenyltoloxamine on drug-metabolizing enzymes. drugbank.comnih.gov The pharmacokinetics, including absorption, distribution, metabolism, and elimination, of many first-generation H1 antihistamines like phenyltoloxamine have not been optimally investigated. drugbank.comnih.gov While some drug interaction databases note that chronic alcohol use can induce hepatic microsomal enzymes, potentially accelerating the metabolism of co-administered drugs like acetaminophen, specific data on phenyltoloxamine as an inducer or inhibitor of cytochrome P450 (CYP) enzymes is not available. drugs.comgoogle.com Therefore, its potential to alter the metabolism of other drugs via enzymatic pathways remains largely uncharacterized.
Considerations for Concurrent Anticholinergic Burden
Phenyltoloxamine is a potent first-generation antihistamine with significant anticholinergic properties. bsgdtphcm.vnaap.org The co-administration of phenyltoloxamine with other drugs possessing anticholinergic activity can lead to an increased total anticholinergic burden. This cumulative effect heightens the risk of peripheral and central anticholinergic side effects, such as dry mouth, constipation, urinary retention, blurred vision, confusion, and delirium. aap.orgjournals.co.za
The Beers Criteria for Potentially Inappropriate Medication Use in Older Adults recommends avoiding first-generation antihistamines like phenyltoloxamine in individuals aged 65 and older due to their high anticholinergic risk and age-related reductions in clearance. bsgdtphcm.vnaap.org The concurrent use of multiple anticholinergic drugs is particularly concerning in this population as it increases the risk of falls and cognitive decline. aap.org
Table 3: Effects of Increased Anticholinergic Burden
| System | Potential Effects | Citation |
|---|---|---|
| Central Nervous System | Confusion, delirium, cognitive impairment, sedation, hallucinations | aap.org, journals.co.za |
| Peripheral Nervous System | Dry mouth, blurred vision, urinary retention, constipation, tachycardia | aap.org, bsgdtphcm.vn, journals.co.za |
| General | Increased risk of falls, especially in the elderly | aap.org |
Disease-Related Drug Interactions
The use of phenyltoloxamine can be complicated by various underlying disease states, which may exacerbate the drug's adverse effects or interact with its pharmacologic properties. Its CNS depressant and anticholinergic effects are of particular concern in certain patient populations. For instance, caution is advised in patients with severe hepatic or renal disease, as the effects of therapy should be monitored with serial function tests. nih.govnih.gov
Table 4: Disease-Related Considerations for Phenyltoloxamine Use
| Disease/Condition | Consideration/Potential Interaction | Citation |
|---|---|---|
| Hepatic or Renal Disease | Use with caution; effects of therapy should be monitored. | nih.gov, drugs.com |
| Alcoholism | Increased risk of additive CNS depression and potential for hepatotoxicity if combined with acetaminophen. | drugs.com, drugs.com |
| Asthma/COPD | Anticholinergic effects may cause thickening of bronchial secretions. | drugs.com |
| Glaucoma/Increased Intraocular Pressure | Anticholinergic properties may exacerbate the condition. | bsgdtphcm.vn |
| Geriatric Patients | Higher sensitivity to anticholinergic side effects (confusion, dizziness, sedation) and CNS depression. Considered potentially inappropriate per Beers Criteria. | aap.org, bsgdtphcm.vn |
| Head Trauma | When combined with opioids like hydrocodone, it may obscure the clinical course and cause an exaggerated elevation of intracranial pressure. | bsgdtphcm.vn |
Methodologies for Assessing Drug-Drug Interactions
The assessment of drug-drug interactions for a compound like phenyltoloxamine involves a combination of preclinical and clinical strategies. nih.gov The goal is to identify and characterize clinically significant interactions to ensure patient safety. nih.gov
Preclinical and In Vitro Assessment : The process begins with preclinical studies, including in vitro experiments using systems like human liver microsomes to determine the potential of a drug to inhibit or induce key drug-metabolizing enzymes (e.g., CYP P450 isoforms). nih.gov
Clinical Pharmacokinetic Studies : Formal in vivo studies are essential. For combination products, pharmacokinetic studies are conducted to assess whether the individual components affect each other's absorption, metabolism, or elimination. fda.gov For example, a study was performed to assess any drug-drug interactions between ibuprofen, phenylephrine (B352888), and chlorpheniramine (B86927) when combined in a single product. fda.gov
Analytical Methods : The development of validated analytical methods is fundamental to conducting pharmacokinetic studies. High-performance liquid chromatography (HPLC), for instance, has been established for the simultaneous quantitation of phenyltoloxamine citrate and other active ingredients in combination products. researchgate.net
Forced Degradation and Stability Studies : Regulatory bodies may require studies to identify potential degradants in a formulation and assess their toxicological risk, which is part of ensuring the safety of the final drug product. fda.gov
Clinical Trial Monitoring : Throughout clinical development, co-medications are reviewed, and safety data is analyzed to identify potential interactions in a real-world setting. nih.gov
This systematic approach allows for a comprehensive evaluation of a drug's interaction potential, from its metabolic pathways to its clinical effects when used with other medications. nih.gov
Analytical Methodologies for Phenyltoloxamine Citrate Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of phenyltoloxamine (B1222754) citrate (B86180), often in combination with other active pharmaceutical ingredients. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
One established RP-HPLC method facilitates the determination of phenyltoloxamine dihydrogen citrate alongside five other common analgesics. nih.gov This method employs a C18 silica (B1680970) gel stationary phase and a mobile phase consisting of a methanol-acetonitrile-water-tetrahydrofuran mixture (20:20:55:5 v/v). nih.gov Spectrophotometric detection at 254 nm allows for the elution of all six components within a short timeframe of 7 minutes. nih.gov Another RP-HPLC method for phenyltoloxamine citrate uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com
A stability-indicating HPLC method has been developed for the simultaneous determination of acetaminophen (B1664979), salicylamide, and phenyltoloxamine. researchgate.net This method utilizes a C8 column with UV detection at 220 nm and is capable of separating the parent compounds from their potential degradation products and precursor impurities. researchgate.net The mobile phase composition and gradient elution are optimized to achieve separation despite the varying polarities of the analytes. researchgate.net
Furthermore, an HPLC method has been developed for the quantification of acetaminophen, chlorpheniramine (B86927) maleate, this compound, and pseudoephedrine hydrochloride in capsules and tablets. This method uses a non-polar (μ/C18) column and demonstrates good accuracy and precision. researchgate.net
The following table summarizes the key parameters of some reported HPLC methods for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 silica gel (10 µm) nih.gov | Newcrom R1 sielc.com | C8 researchgate.net |
| Mobile Phase | Methanol-acetonitrile-water-tetrahydrofuran (20:20:55:5 v/v) nih.gov | Acetonitrile, water, and phosphoric acid sielc.com | Acetonitrile-methanol-buffer combination researchgate.net |
| Detection | UV at 254 nm nih.gov | UV sielc.com | UV at 220 nm researchgate.net |
| Run Time | < 7 minutes nih.gov | Not specified | 35 minutes researchgate.net |
| Analytes | Phenyltoloxamine dihydrogen citrate, salicylamide, caffeine (B1668208), paracetamol, codeine phosphate, phenacetin (B1679774) nih.gov | This compound sielc.com | Acetaminophen, salicylamide, phenyltoloxamine, and related products researchgate.net |
Gas Chromatography (GC) Methods
Gas chromatography offers another viable approach for the analysis of this compound, particularly for its determination in complex mixtures. One GC method involves the use of a split injection system, a flame-ionization detector (FID), and a capillary column coated with phase G27. drugfuture.com The temperature program for this method starts at 190°C, increases to 240°C, and is then held for a period to ensure separation. drugfuture.com
In some cases, derivatization is employed to improve the chromatographic properties of the analytes. For instance, while not directly for phenyltoloxamine, a GC method for phenylpropanolamine (PPA) uses acetylacetone (B45752) as a derivatizing reagent before analysis. jcsp.org.pk It was noted that clemastine (B1669165) hydrogen fumarate (B1241708) and this compound did not elute from the GC column under the specified conditions and therefore did not interfere with the determination of PPA. jcsp.org.pkasianpubs.org
The USP provides a GC method for related compounds in this compound, which utilizes a flame-ionization detector and a specific capillary column (G27). The method includes a temperature program to ensure adequate separation of potential impurities. drugfuture.com
Spectrophotometric and Derivative Spectrophotometric Techniques
Spectrophotometric methods, including derivative spectrophotometry, provide a simpler and more cost-effective alternative for the quantification of this compound, especially in pharmaceutical formulations. These methods are based on the measurement of the absorbance of the drug at a specific wavelength.
A study applied Glenn's method of orthogonal functions to correct for irrelevant absorption during the spectrophotometric analysis of tablets containing phenyltoloxamine dihydrogen citrate, among other antihistamines. oup.com This suggests that such mathematical corrections can enhance the accuracy of routine spectrophotometric analyses. oup.com
Derivative spectrophotometry has been used for the determination of phenylpropanolamine in the presence of other drugs, including this compound. jfda-online.com By measuring the amplitude of the second-derivative spectra at specific wavelengths, it is possible to quantify the target analyte without interference from co-formulated drugs. jfda-online.com
While direct spectrophotometric methods for this compound alone are less commonly detailed in the provided search results, the principle of UV absorbance is fundamental to its detection in HPLC methods, typically in the range of 210-271 nm. scribd.comlgcstandards.com
Development and Validation of Bioanalytical Assays
The development and validation of bioanalytical assays are critical to ensure the reliability of data from pharmacokinetic and other studies. The FDA provides comprehensive guidance on the parameters that need to be assessed during method validation. fda.gov
Method Linearity, Precision, and Accuracy
A stability-indicating HPLC method for acetaminophen, salicylamide, and phenyltoloxamine demonstrated good linearity, with correlation coefficients (r) of 0.999 or better for all components. researchgate.net The precision of this method was also found to be within acceptable limits. researchgate.net Another HPLC method for a combination of drugs including this compound reported a relative standard deviation (RSD) of 1.0% based on six injections, indicating high precision. researchgate.netresearchgate.net
Accuracy is often assessed through recovery studies. For a method analyzing a combination of active ingredients, average recoveries were essentially 100% of the theoretical amount with low standard deviations. researchgate.net
Limits of Detection and Quantification
The limits of detection (LOD) and quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method. For a stability-indicating HPLC method, the LOD for phenyltoloxamine was reported to be 2 x 10⁻³ µg/mL. researchgate.net In another study developing an HPLC method for cough and cold ingredients, the LOD and LOQ were determined based on the signal-to-noise ratio. nih.gov
Specificity and Robustness of Assays
Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. A stability-indicating HPLC method demonstrated specificity by successfully separating acetaminophen, salicylamide, and phenyltoloxamine from their potential degradation products and precursor impurities. researchgate.net
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. A study on an HPLC method for cough ingredients evaluated robustness by assessing the impact of changes in buffer pH and flow rate. researchgate.net The results indicated that while the method was generally robust, flow rate could significantly influence the quantitative responses for some of the analytes. researchgate.net
Application in Pharmaceutical Formulations and Biological Samples
The accurate detection and quantification of this compound in both pharmaceutical products and biological matrices are crucial for quality control and pharmacokinetic studies. Various analytical techniques have been developed and employed for this purpose, with high-performance liquid chromatography (HPLC) being a predominant method, particularly for pharmaceutical formulations.
In the analysis of pharmaceutical dosage forms, such as tablets and capsules, HPLC methods have been established to separate and quantify this compound, often in combination with other active pharmaceutical ingredients like acetaminophen, salicylamide, and pseudoephedrine hydrochloride. researchgate.netresearchgate.net A stability-indicating HPLC method was developed for the simultaneous determination of acetaminophen, salicylamide, and phenyltoloxamine, utilizing a C8 column and UV detection at 220 nm. researchgate.net Another reversed-phase HPLC method successfully determined six common analgesics, including phenyltoloxamine dihydrogen citrate, using a C18 silica gel stationary phase and a mobile phase consisting of a methanol-acetonitrile-water-tetrahydrofuran mixture (20:20:55:5 v/v), with spectrophotometric detection at 254 nm. nih.gov All six compounds were eluted within a short run time of 7 minutes. nih.gov For the quantification of this compound in combination with acetaminophen, chlorpheniramine maleate, and pseudoephedrine hydrochloride in capsules and tablets, an HPLC method using a non-polar μ/C18 column has been developed. researchgate.net This method demonstrated accuracy and precision, with a relative standard deviation of 1.0% for phenyltoloxamine based on six injections. researchgate.net Furthermore, a generic reverse-phase HPLC method with superficially porous particles and gradient elution has been optimized to separate 18 compounds, including phenyltoloxamine, in under 14 minutes, showcasing its suitability for complex cough and cold formulations. mfd.org.mk
The analysis of phenyltoloxamine in biological samples is essential for toxicological screening and pharmacokinetic assessments. ontosight.ai Methodologies for its detection in samples like blood, urine, and tissue homogenates have been established. ontosight.aimsconsult.dk Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the sensitive and specific quantification of phenyltoloxamine in biological matrices. ontosight.ai One study detailed a thermal desorption system in conjunction with GC/MS for the detection of basic drugs, including phenyltoloxamine, in forensic samples such as blood and urine. msconsult.dk This method involves a stir bar sorptive extraction (SBSE) technique, which avoids the use of organic solvents. msconsult.dk While specific, validated HPLC methods for the routine quantification of this compound in human plasma are not extensively detailed in the provided search results, the suitability of HPLC for pharmacokinetic studies has been noted. sielc.com For instance, a reverse-phase HPLC method using a Newcrom R1 or C18 column with a mobile phase of acetonitrile, water, and an acid modifier (phosphoric acid or formic acid for MS compatibility) is scalable and appropriate for pharmacokinetic applications. sielc.com
Below is an interactive data table summarizing various analytical methods for this compound.
Certified Reference Materials and Standards
The availability of high-quality certified reference materials (CRMs) and standards is fundamental for the accuracy and reliability of analytical methods used in the quantification of this compound. These materials are essential for method validation, calibration, and quality control in pharmaceutical analysis.
This compound is available as a United States Pharmacopeia (USP) Reference Standard. sigmaaldrich.comusp.org This primary standard is intended for use in the quality tests and assays as specified in the USP compendia. sigmaaldrich.com The USP reference standard for this compound is provided as a neat material and its use is mandated for official USP–NF tests. sigmaaldrich.comavantorsciences.com
In addition to the primary USP standard, pharmaceutical secondary standards of this compound are also commercially available. These secondary standards are qualified as Certified Reference Materials (CRMs) and are produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This dual accreditation ensures the quality and reliability of the reference materials. These CRMs are suitable for a variety of analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and other calibration requirements. sigmaaldrich.com They offer multi-traceability to primary standards, such as those from the USP. sigmaaldrich.com
Suppliers like LGC Standards and Sigma-Aldrich provide this compound reference materials that are accredited to ISO 17034 and manufactured under ISO/IEC 17025, accompanied by a comprehensive Certificate of Analysis. sigmaaldrich.comlgcstandards.com These standards support accurate and compliant analytical development and testing. lgcstandards.com
Below is an interactive data table of available this compound reference materials.
Research on Phenyltoloxamine Citrate Derivatives and Structure Activity Relationships
Structure-Activity Relationship (SAR) Studies
The antihistaminic activity of phenyltoloxamine (B1222754) and its analogs is closely tied to specific structural features. SAR studies for H1-receptor antagonists have established several key requirements for optimal activity. pharmacy180.comfirsthope.co.in Phenyltoloxamine's structure, which includes two aryl groups, a linker atom, an alkyl chain, and a terminal tertiary amine, aligns with these general requirements. pharmacy180.comfirsthope.co.in
Key structural features influencing the activity of ethanolamine-type antihistamines like phenyltoloxamine include:
Diaryl Substitution : The presence of two aryl groups is crucial for significant H1 receptor affinity. pharmacy180.com In phenyltoloxamine, these are a phenyl group and a tolyl group. The co-planarity of these two rings is believed to be important for optimal activity. pharmacy180.com
Alkyl Chain : An ethylene (B1197577) chain, as present in phenyltoloxamine, is a common feature in most potent H1-antihistamines. pharmacy180.comramauniversity.ac.in Branching of this chain generally leads to a decrease in activity. pharmacy180.com
Terminal Nitrogen Atom : For maximum activity, the terminal nitrogen atom should be a tertiary amine, as seen in the N,N-dimethylamino group of phenyltoloxamine. pharmacy180.comramauniversity.ac.in This group is typically protonated at physiological pH, which is important for receptor interaction. pharmacy180.com
Table 1: Illustrative Structure-Activity Relationships of Phenyltoloxamine Analogs
| Modification | Position of Modification | Effect on H1 Receptor Affinity |
|---|---|---|
| Substitution on Aryl Rings | Phenyl or Tolyl group | Introduction of electron-withdrawing groups (e.g., Cl, Br) can enhance activity. firsthope.co.in |
| Nature of the Linker Atom | Ether oxygen | Replacement with carbon or nitrogen can alter activity and selectivity. firsthope.co.inramauniversity.ac.in |
| Alkyl Chain Length | Ethylene bridge | Shortening or lengthening the chain generally reduces antihistaminic potency. |
| Branching of Alkyl Chain | Ethylene bridge | Introduction of branching typically decreases activity. pharmacy180.com |
| Terminal Amine Substituents | N,N-dimethylamino group | Larger alkyl substituents on the nitrogen can decrease activity due to steric hindrance. |
Synthesis of Novel Phenyltoloxamine Analogs
The synthesis of novel analogs of phenyltoloxamine is a key step in exploring the SAR and developing compounds with improved properties. The general synthetic approach for ethanolamine (B43304) antihistamines involves the formation of the characteristic ether linkage.
A common synthetic route for phenyltoloxamine analogs involves the reaction of a substituted diarylmethyl halide with an appropriate amino alcohol. For instance, the synthesis of new piperazine (B1678402) and ethanolamine derivatives of H1-antihistaminic drugs has been explored to evaluate their anti-inflammatory effects. nih.gov While specific synthetic schemes for a wide range of novel phenyltoloxamine analogs are not extensively detailed in recent literature, the synthesis of related compounds provides a template for how such analogs could be prepared. nih.gov
For example, a general synthesis could involve:
Preparation of a substituted (phenyl)(o-tolyl)methanol derivative.
Conversion of the alcohol to a halide (e.g., bromide or chloride).
Reaction of the halide with an N,N-dialkylaminoethanol derivative to form the ether linkage.
Variations in the starting materials would allow for the synthesis of a library of analogs with different substituents on the aryl rings and the terminal amine.
Bioisosteric Modifications
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comspirochem.com For phenyltoloxamine, bioisosteric modifications could be applied to several parts of the molecule to potentially enhance potency, reduce side effects, or alter its pharmacokinetic profile.
Potential bioisosteric replacements in the phenyltoloxamine structure include:
Aryl Ring Bioisosteres : The phenyl or tolyl rings could be replaced with other aromatic or heteroaromatic rings, such as thiophene, pyridine, or furan. Non-classical bioisosteres like bicyclo[1.1.1]pentane have also been used as phenyl mimics to improve metabolic stability and other properties. nih.gov
Ether Linkage Bioisosteres : The ether oxygen could be replaced with a sulfur atom (thioether), a methylene (B1212753) group (carbon), or a secondary amine.
Terminal Amine Bioisosteres : The N,N-dimethylamino group could be incorporated into a heterocyclic ring system, such as a piperidine, morpholine, or piperazine ring.
Table 2: Potential Bioisosteric Replacements for Phenyltoloxamine
| Original Functional Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Phenyl/Tolyl Ring | Thiophene, Pyridine | Altered electronic properties and potential for new interactions with the receptor. |
| Ether Oxygen | Thioether, Methylene, Secondary Amine | Modified bond angles, lipophilicity, and metabolic stability. |
| N,N-dimethylamino | Piperidine, Morpholine, Piperazine | Constrained conformation, altered basicity, and potential for improved selectivity. |
Development of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijmo.org For antihistamines, QSAR studies can help in predicting the H1 receptor antagonist activity of new derivatives and in understanding the structural features that are important for this activity.
The development of a QSAR model for phenyltoloxamine derivatives would typically involve the following steps:
Data Set : A series of phenyltoloxamine analogs with their experimentally determined H1 receptor binding affinities would be required.
Descriptor Calculation : Various molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological indices, would be calculated for each analog.
Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation : The predictive power of the QSAR model would be assessed using internal and external validation techniques.
While specific QSAR models for phenyltoloxamine are not widely published, QSAR studies on other series of H1-antihistamines have demonstrated the utility of this approach in drug design.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. ijmo.org Pharmacophore modeling is a computational method used to identify the key features of a ligand that are responsible for its biological activity.
For phenyltoloxamine and other H1-antihistamines, a pharmacophore model would typically include features such as:
Aromatic Rings : Representing the hydrophobic interactions of the diaryl moiety with the receptor.
Hydrogen Bond Acceptor/Donor : The ether oxygen and the protonated tertiary amine can act as hydrogen bond acceptors and donors, respectively.
Positive Ionizable Feature : The tertiary amine, which is protonated at physiological pH, provides a key electrostatic interaction with the receptor.
A pharmacophore model for H1-antihistamines can be generated based on a set of known active compounds. ijmo.org This model can then be used to virtually screen large compound libraries to identify new potential H1-receptor antagonists. It can also guide the design of new phenyltoloxamine analogs with improved affinity and selectivity.
Clinical Research and Therapeutic Applications of Phenyltoloxamine Citrate
Clinical Efficacy in Allergic Conditions
Phenyltoloxamine (B1222754) citrate (B86180) has demonstrated efficacy in the symptomatic management of upper respiratory allergies. nih.gov As a histamine (B1213489) H1 antagonist, it alleviates symptoms associated with allergic reactions, such as those seen in hay fever, by counteracting the effects of histamine. drugbank.comdrugbank.compatsnap.com
A clinical study involving adults with allergic rhinitis and seasonal pollinosis showed a dose-and-time-related effect of oral phenyltoloxamine citrate in inhibiting allergen-induced wheal-and-erythema skin reactions. nih.gov This study also found a significant correlation between the inhibition of skin reactivity and clinical improvement in symptoms like rhinorrhea, nasal obstruction, pruritus, and sneezing. nih.gov Another study submitted to the FDA supported the efficacy of this compound at a 30 mg dose in relieving symptoms of seasonal allergic rhinitis, showing it to be significantly more effective than a placebo. citeline.com
Clinical Trials on Analgesic Augmentation
A significant area of clinical investigation for phenyltoloxamine has been its role as an adjuvant analgesic, where it enhances the pain-relieving effects of other medications. drugbank.comdrugbank.com It has been shown to potentiate the effects of analgesics like acetaminophen (B1664979) and codeine derivatives. drugbank.comdrugbank.com
One double-blind, placebo-controlled study focused on post-episiotomy pain in 200 female inpatients. nih.gov The study compared the analgesic activity of 650 mg of acetaminophen alone with a combination of 650 mg of acetaminophen and 60 mg of this compound. nih.gov The results demonstrated that the combination therapy was significantly superior to acetaminophen alone across all analgesic measures, indicating that phenyltoloxamine produces a significant augmentation of acetaminophen's analgesic activity. nih.gov
However, another study on postoperative oral surgery pain yielded different results. In this trial, 148 outpatients were given either acetaminophen 650 mg, phenyltoloxamine 60 mg, a combination of both, or a placebo. nih.gov While acetaminophen alone showed a significant analgesic effect, phenyltoloxamine by itself did not, and the combination was found to be less effective than acetaminophen alone, though this difference was not statistically significant. nih.gov
Evaluation as a Sedative
As a first-generation antihistamine, phenyltoloxamine can cross the blood-brain barrier, leading to central nervous system effects such as drowsiness and sedation. drugbank.comdrugbank.com This property has led to its evaluation and use as a mild sedative or sleeping aid. nih.gov The sedative effects are a common characteristic of this class of antihistamines. patsnap.com Its potential to cause CNS depression means patients are often cautioned about performing tasks that require mental alertness.
The sedative properties of phenyltoloxamine are also considered beneficial in combination products, particularly those intended for nighttime use to relieve symptoms that might disturb sleep. patsnap.comwebmd.com
Role in Combination Products
This compound is frequently included as a component in multi-ingredient formulations for the temporary relief of symptoms associated with the common cold, allergies, and minor aches and pains. drugbank.comdrugs.comwebmd.comdrugs.com These products often combine phenyltoloxamine with analgesics, decongestants, and other antihistamines to provide a broader spectrum of symptom relief. globalrx.comglobalrx.com
Examples of such combination products include:
With Acetaminophen: For relief of minor aches and pains such as headache, muscular aches, backache, and menstrual cramps, as well as allergy and cold symptoms. drugbank.comwebmd.commedicinenet.com
With Decongestants and other Antihistamines: Formulations containing phenylephrine (B352888) and/or chlorpheniramine (B86927) are indicated for nasal congestion and other symptoms of upper respiratory allergies. globalrx.comglobalrx.com
With other Analgesics: Combinations with magnesium salicylate (B1505791) and caffeine (B1668208) have been used for pain relief. drugs.com
The rationale for its inclusion in these products is often to provide antihistaminic and sedative effects, and to potentiate the analgesic effects of the other active ingredients. drugbank.com
Patient-Specific Considerations and Risk-Benefit Analysis
The use of phenyltoloxamine, particularly in combination products, requires careful consideration of patient-specific factors to ensure a favorable risk-benefit profile.
Elderly Patients: Older adults may exhibit increased sensitivity to the side effects of first-generation antihistamines like phenyltoloxamine. webmd.com These can include dizziness, drowsiness, confusion, and constipation, which can elevate the risk of falls. webmd.com Due to its potent anticholinergic properties and reduced clearance with advanced age, phenyltoloxamine is considered potentially inappropriate for use in patients aged 65 and older according to the Beers Criteria.
Children: Children may also be more sensitive to the effects of antihistamines and can sometimes experience agitation and excitement instead of drowsiness. webmd.com Combination cough-and-cold products containing phenyltoloxamine are not recommended for children under six years of age unless directed by a doctor. webmd.com
Pregnant and Breastfeeding Women: This medication should be used during pregnancy only when clearly needed, after a discussion of the risks and benefits with a healthcare provider. webmd.com Phenyltoloxamine may pass into breast milk and could have undesirable effects on a nursing infant. webmd.com
Pre-existing Conditions: Caution is advised for patients with certain medical conditions. The anticholinergic effects can exacerbate conditions such as angle-closure glaucoma, urinary retention, and gastrointestinal obstructive disorders. drugs.com It should also be used with caution in individuals with asthma or chronic obstructive pulmonary disease, as it may cause thickening of bronchial secretions. drugs.com
A thorough risk-benefit analysis by a healthcare professional is essential before initiating treatment with any product containing phenyltoloxamine, taking into account the patient's age, medical history, and concomitant medications.
Future Directions and Emerging Research Areas for Phenyltoloxamine Citrate
Advanced Preclinical Models for Phenyltoloxamine (B1222754) Citrate (B86180) Research
The preclinical evaluation of drugs has traditionally relied on animal models, which often fail to accurately predict human responses, leading to high attrition rates in clinical trials. nih.gov For older drugs like phenyltoloxamine, many specific pharmacokinetic details (absorption, distribution, metabolism, and elimination) are not well-documented. drugbank.comnih.gov Future research can address these gaps by moving beyond conventional animal testing and embracing advanced, human-relevant preclinical models.
Organ-on-a-Chip (OOC) Technology: Organ-on-a-chip systems are microfluidic devices that contain living human cells in a 3D microenvironment, simulating the physiology and mechanical forces of a specific organ. nih.govnih.govpharmaexcipients.com These "chips" can model organs such as the liver, lung, gut, and even the blood-brain barrier. nih.govnih.gov
Liver-on-a-Chip: Given that the liver is the primary site of drug metabolism, a liver-on-a-chip model could elucidate the specific metabolic pathways of phenyltoloxamine citrate. pocketdentistry.combiomimx.com This would be particularly valuable since its metabolism is not fully characterized. Such models can predict potential drug-induced liver injury with greater accuracy than animal studies. nih.gov
Gut-on-a-Chip: To understand its absorption characteristics, a gut-on-a-chip could model the intestinal barrier and predict oral bioavailability. biomimx.com
Multi-Organ Systems: By connecting different OOCs (e.g., gut, liver, and kidney), researchers can study the complex interplay between drug absorption, metabolism, and excretion, providing a holistic view of the drug's pharmacokinetics in a human-like system. mdpi.com This is crucial for a compound like phenyltoloxamine, which is often used in combination products. nih.gov
The adoption of these models would not only refine our understanding of phenyltoloxamine's basic pharmacology but also provide a more reliable platform for screening for toxicity and efficacy before moving to human trials. nih.gov
Novel Therapeutic Applications Beyond Current Indications
The therapeutic utility of this compound is currently confined to its role in allergy relief and pain management. drugbank.comnih.gov However, its known pharmacological properties, including sedative and anticholinergic effects, suggest potential for repurposing the drug for new indications. drugbank.comrxlist.com First-generation antihistamines are sometimes used off-label for conditions like insomnia and anxiety. rxlist.com
Future research could systematically investigate these possibilities for phenyltoloxamine:
Sleep Aids: The sedative properties of phenyltoloxamine, resulting from its ability to cross the blood-brain barrier, are well-known. drugbank.comnih.gov Rigorous clinical trials could evaluate its efficacy and safety as a short-acting hypnotic, defining a specific patient population that might benefit.
Anxiolytic Effects: Some first-generation antihistamines are used for their anxiolytic (anti-anxiety) properties. rxlist.com Preclinical and clinical studies could explore whether phenyltoloxamine exhibits similar effects and determine its potential as a treatment for certain anxiety disorders.
Motion Sickness: The central nervous system effects of first-generation antihistamines have made them useful in treating motion sickness. picmonic.com Investigating phenyltoloxamine for this indication could expand its therapeutic applications.
Exploring these novel applications would require well-designed studies to establish efficacy and to weigh the therapeutic benefits against the known side-effect profile of first-generation antihistamines.
Pharmacogenomic Studies and Personalized Medicine Approaches
Individual responses to medications can vary significantly due to genetic differences, particularly in the genes that code for drug-metabolizing enzymes. nih.gov Pharmacogenomics is the study of how genes affect a person's response to drugs, with the goal of tailoring treatment to the individual. nih.gov For this compound, this research area remains largely unexplored.
A critical area of focus would be the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of over 90% of commonly used drugs. nih.gov The key enzymes in this family include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pocketdentistry.comfastercapital.com
Future Research Focus:
Identifying Metabolic Pathways: The first step is to conduct in vitro studies, potentially using human liver microsomes or the aforementioned liver-on-a-chip models, to identify which specific CYP isoenzymes are responsible for metabolizing phenyltoloxamine.
Genotype-Phenotype Association: Once the primary metabolic enzymes are identified, clinical studies can investigate how common genetic variants (polymorphisms) in these enzyme genes affect drug levels and patient outcomes. For example, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic makeup, which can significantly impact a drug's efficacy and toxicity. nih.gov
Developing Dosing Guidelines: The ultimate goal of this research would be to develop genotype-guided dosing recommendations. This would allow clinicians to use a patient's genetic information to select the most appropriate dose of phenyltoloxamine, minimizing the risk of adverse effects (e.g., excessive sedation in a "poor metabolizer") or treatment failure (in an "ultrarapid metabolizer").
This personalized approach would represent a significant step forward from the current one-size-fits-all paradigm, enhancing both the safety and effectiveness of this compound therapy.
Long-Term Safety and Efficacy Monitoring
Many first-generation antihistamines, including phenyltoloxamine, were introduced before modern standards for long-term safety and efficacy trials were established. nih.govnih.gov While it has not been linked to significant liver injury, likely due to its typical use for short durations, comprehensive data on the consequences of long-term or chronic use is lacking. nih.gov Concerns exist regarding the long-term use of first-generation antihistamines, particularly their anticholinergic effects, which have been associated with an increased risk of dementia in older adults. allergychoices.com
Future efforts must focus on systematic post-market surveillance to build a more complete safety profile. fda.govwikipedia.org
Active Surveillance Systems: Regulatory bodies like the FDA are developing active surveillance programs, such as the Sentinel Initiative, which use large electronic health databases to monitor drug safety in real-time. fda.gov Including phenyltoloxamine in such monitoring could help detect rare or long-term adverse events that were not apparent in initial studies. nih.gov
Observational Studies: Large-scale, long-term observational studies could be conducted to compare health outcomes in patients who use phenyltoloxamine chronically versus non-users. This could help clarify potential risks, such as cognitive decline or other adverse effects associated with prolonged anticholinergic activity.
Adverse Event Reporting: Continued reliance on and improvement of passive surveillance systems, like the FDA Adverse Event Reporting System (FAERS), where healthcare professionals and consumers can report problems, remains crucial. fda.gov
These monitoring efforts are essential to ensure that the benefits of this compound continue to outweigh its risks, especially if its therapeutic uses are expanded.
Development of Next-Generation Antihistamines with Improved Profiles
The development of second and third-generation antihistamines was driven by the need to mitigate the undesirable side effects of first-generation agents like this compound. nih.govspringermedizin.de Understanding the limitations of older drugs provides a clear roadmap for the development of improved future therapies.
| Feature | First-Generation (e.g., Phenyltoloxamine) | Next-Generation (e.g., Cetirizine, Fexofenadine) |
| Blood-Brain Barrier Crossing | Readily crosses | Crosses to a much smaller extent |
| Sedation | Common and significant | Minimal to none |
| Cognitive/Psychomotor Impairment | Can impair function | Generally does not impair function |
| Anticholinergic Effects (Dry Mouth, etc.) | Common | Minimal to none |
| Receptor Selectivity | Lower selectivity (blocks histaminic and muscarinic receptors) | High selectivity for H1 receptors |
| Supporting Clinical Data | Often lacks modern, large-scale trials | Extensively studied in high-quality clinical trials |
The evolution of antihistamines demonstrates a clear trend toward greater receptor selectivity and reduced central nervous system penetration. nih.govclevelandclinic.org Third-generation antihistamines, such as levocetirizine (B1674955) and desloratadine, are often active metabolites of second-generation drugs, offering further refinements in safety and efficacy. springermedizin.de
Future research in this area will likely focus on:
Enhanced Selectivity: Developing compounds that are even more selective for the H1 receptor to further minimize off-target effects.
Novel Mechanisms of Action: Exploring antihistamines that may also have anti-inflammatory or other immunomodulatory properties, which could be beneficial in treating complex allergic diseases like atopic dermatitis. nih.gov
Targeting Other Histamine (B1213489) Receptors: Investigating the role of H3 and H4 receptors in allergic diseases, which could lead to entirely new classes of anti-allergic drugs. nih.gov
While this compound may continue to have specific clinical uses, the development of next-generation antihistamines highlights the pharmaceutical industry's move toward creating safer, more targeted, and more effective therapies for allergic conditions. nih.govspringermedizin.de
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing phenyltoloxamine citrate, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves reacting phenyltoloxamine base with citric acid in a stoichiometric ratio. Characterization requires spectral analysis (e.g., IR, NMR) and chromatographic purity testing (HPLC). For reproducibility, document reaction conditions (solvent, temperature, pH) and validate purity using USP reference standards (e.g., USP this compound RS) . Experimental sections must detail procedures for known compounds (citing literature) and novel derivatives (providing full spectral data and purity metrics) .
Q. How can researchers validate the identity and purity of this compound in pharmaceutical formulations?
- Methodological Answer : Use orthogonal analytical techniques:
- Spectrophotometry : Apply Glenn’s orthogonal function method to correct for irrelevant absorption in tablet matrices .
- Chromatography : Compare retention times against USP standards under validated HPLC conditions .
- Physicochemical Testing : Verify solubility, pH of solutions (e.g., 1% aqueous solution pH 3.2–4.2), and melting points .
Q. What regulatory identifiers and classifications are critical for global research on this compound?
- Methodological Answer : Key identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 1176-08-5 | |
| UNII | 8UE48MJH8M | |
| SMILES | CN(C)CCOC1CCCCC1CC2CCCCC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Include these in metadata for cross-referencing regulatory databases (e.g., FDA, EMA) . |
Advanced Research Questions
Q. How can contradictions in efficacy data for this compound as an analgesic adjuvant be resolved?
- Methodological Answer : Re-evaluate conflicting studies (e.g., de Sola Pool vs. FDA assessments) by:
- Standardized Scoring : Implement validated pain scales (e.g., VAS) to quantify outcomes .
- Blinding and Controls : Use placebo-controlled, double-blind designs to minimize bias .
- Meta-Analysis : Pool data from independent studies (e.g., Wallenstein’s reanalysis) to assess statistical significance .
Q. What experimental design considerations are critical for studying this compound’s CNS effects?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., animal models), Intervention (dose range), Comparison (active controls like diphenhydramine), Outcome (sedation metrics), Time (acute vs. chronic exposure) .
- Ethical Compliance : Adhere to IACUC guidelines for in vivo studies and declare conflicts of interest .
Q. How can researchers address the lack of mechanistic data on this compound’s antihistamine activity?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (H1 receptor-specific) to quantify affinity .
- Gene Expression Profiling : Compare transcriptomic profiles with second-generation antihistamines to identify off-target effects .
Methodological Guidelines for Data Reporting
- Reproducibility : Follow Beilstein Journal guidelines: Limit main text to 5 key compounds; submit extensive synthesis data as supplementary files .
- Statistical Rigor : Report effect sizes, confidence intervals, and power analysis for negative results .
- Literature Gaps : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
